molecular formula C12H13ClN6O5 B5766575 4-(4-chloro-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide

4-(4-chloro-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide

Cat. No.: B5766575
M. Wt: 356.72 g/mol
InChI Key: IEHGSYDMLCKDGP-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorinated nitrobenzoyl group and a nitropiperazine carboximidamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide typically involves multiple steps, starting with the preparation of 4-chloro-3-nitrobenzoic acid. This intermediate can be synthesized through the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids . The resulting 4-chloro-3-nitrobenzoic acid is then converted to 4-chloro-3-nitrobenzoyl chloride by reaction with thionyl chloride .

The next step involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperazine to form 4-(4-chloro-3-nitrobenzoyl)piperazine . Finally, the nitropiperazine derivative is reacted with nitrocarboximidamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may also act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-3-nitrobenzoyl)-N’-nitropiperazine-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)-N'-nitropiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O5/c13-9-2-1-8(7-10(9)18(21)22)11(20)16-3-5-17(6-4-16)12(14)15-19(23)24/h1-2,7H,3-6H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHGSYDMLCKDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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